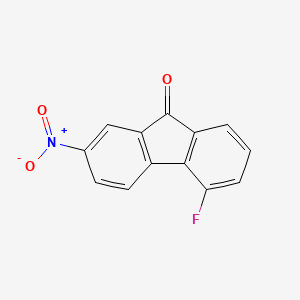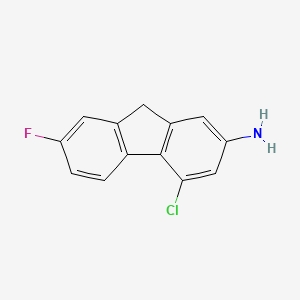
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C19H19NO6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Functional Group Introduction: The amino and hydroxy groups are introduced through nitration and subsequent reduction reactions.
Etherification: The ethoxy groups are added via etherification reactions using appropriate alkyl halides.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine site, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in cancer therapy . Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthracene-9,10-dione: Similar in structure but with a methoxy group instead of an iodine atom, leading to different reactivity and applications.
1-Amino-4-hydroxy-2-(2-(2-chloroethoxy)ethoxy)anthracene-9,10-dione:
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for specific applications in medicine and industry .
Eigenschaften
CAS-Nummer |
61556-30-7 |
|---|---|
Molekularformel |
C18H16INO5 |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[2-(2-iodoethoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C18H16INO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2 |
InChI-Schlüssel |
SRQQTQINVNSTBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCI)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


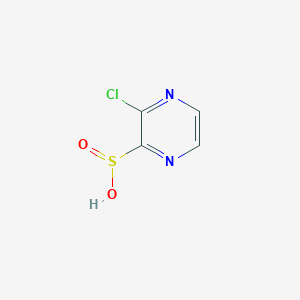
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

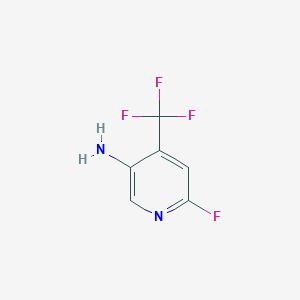

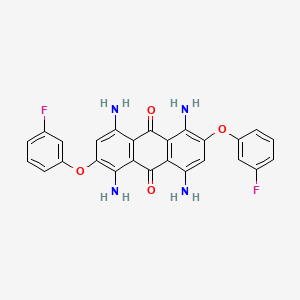
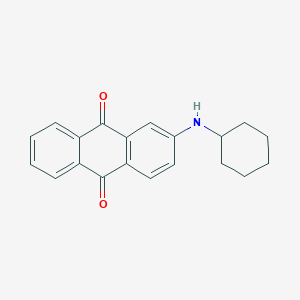


![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
